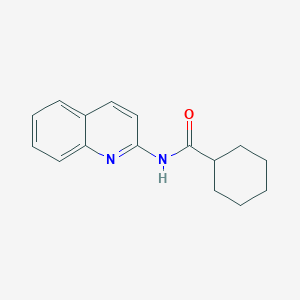

N-(2-quinolinyl)cyclohexanecarboxamide

Description

N-(2-Quinolinyl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a quinoline moiety at the 2-position of the heterocyclic ring. This structural motif is significant in medicinal chemistry due to quinoline's role in binding biomolecular targets, such as enzymes or receptors .

Properties

IUPAC Name |

N-quinolin-2-ylcyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(13-7-2-1-3-8-13)18-15-11-10-12-6-4-5-9-14(12)17-15/h4-6,9-11,13H,1-3,7-8H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFLYUQFYGRMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730286 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-quinolinyl)cyclohexanecarboxamide typically involves the reaction of 2-quinolinecarboxylic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-quinolinyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and synthetic organic chemistry .

Scientific Research Applications

N-(2-quinolinyl)cyclohexanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-quinolinyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: N-(8-Quinolinyl)cyclohexanecarboxamide

The 8-quinolinyl isomer shares the same molecular formula but differs in the attachment position of the quinoline group. For example, the 8-position may hinder access to hydrophobic pockets in enzymes compared to the 2-position .

Piperazinyl Derivatives: WAY-100635 and 18F-FCWAY

WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is a potent serotonin 5-HT₁A receptor antagonist. Its structure includes a piperazinyl-ethyl chain and a pyridinyl group, enhancing receptor selectivity and pharmacokinetic stability.

Radiotracer analogues like ¹⁸F-FCWAY and ¹⁸F-Mefway () further demonstrate how fluorination and methoxy groups influence brain penetration and metabolic stability. These modifications are absent in the quinoline derivative, highlighting trade-offs between target engagement and bioavailability .

Alkyl and Adamantane-Substituted Analogues

Compounds such as N-(Heptan-4-yl)cyclohexanecarboxamide (66% yield) and N-(Adamantan-2-yl)cyclohexanecarboxamide (75% yield) feature aliphatic or polycyclic substituents.

| Compound | Substituent | Yield (%) | logP (Predicted) | Key Application |

|---|---|---|---|---|

| N-(2-Quinolinyl)cyclohexanecarboxamide | 2-Quinolinyl | N/A | ~3.5 | Medicinal chemistry lead |

| N-(Adamantan-2-yl)cyclohexanecarboxamide | Adamantane | 75 | ~5.2 | CNS-targeted therapies |

| N-(Heptan-4-yl)cyclohexanecarboxamide | Heptan-4-yl | 66 | ~4.8 | Lipophilic prodrugs |

Thiourea Derivatives

Thiourea-functionalized analogues like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide () incorporate sulfur donors, enabling metal chelation and antimicrobial activity. These derivatives exhibit broad-spectrum biological effects (e.g., antifungal, antitumor) but may suffer from higher toxicity compared to the quinoline variant .

Heterocyclic and Aromatic Derivatives

- N-(2-Cyanophenyl)cyclohexanecarboxamide: The cyano group enhances polarity, improving solubility in polar solvents (e.g., logP ~2.8) but reducing membrane permeability .

- N-(4-Methylpentan-2-yl)cyclohexanecarboxamide : Branched alkyl chains introduce stereochemical complexity, affecting enantioselective interactions with enzymes .

Biological Activity

N-(2-quinolinyl)cyclohexanecarboxamide is an organic compound that has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a quinoline moiety, which is known for its pharmacological properties, including anticancer and antimicrobial effects. The cyclohexanecarboxamide component contributes to its potential as a bioactive compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : Quinoline derivatives, including this compound, are known to inhibit various enzymes such as tyrosine kinases and topoisomerases, which are crucial in cell signaling and DNA replication processes.

- Receptor Modulation : The compound may also modulate receptor activity, influencing neurotransmission and metabolic pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted that certain quinoline-based compounds demonstrated higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. The inhibition of topoisomerases by quinoline derivatives can lead to disrupted DNA replication in cancer cells, thereby exhibiting cytotoxic effects.

Anti-inflammatory Effects

Some studies suggest that quinoline derivatives possess anti-inflammatory properties. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

In Vitro Studies

Various in vitro studies have assessed the biological activity of this compound. These studies typically involve evaluating the compound's inhibitory concentrations against different biological targets:

In Vivo Studies

In vivo studies have further elucidated the pharmacological potential of this compound. For example, animal models have shown that administration of this compound led to significant reductions in tumor size in xenograft models, suggesting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.